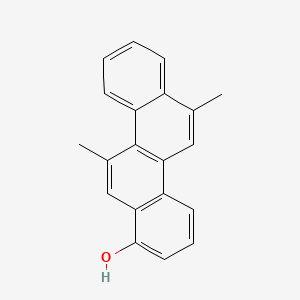
6,11-Dimethylchrysen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,11-Dimethylchrysen-1-ol is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It features a hydroxyl group (-OH) attached to the first carbon of the chrysen structure, with two methyl groups attached to the sixth and eleventh carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dimethylchrysen-1-ol typically involves multi-step organic reactions. One common method includes the Friedel-Crafts alkylation of chrysene, followed by selective hydroxylation. The reaction conditions often require the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride as catalysts. The process may also involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the yield and purity of the compound. Safety measures are crucial due to the involvement of hazardous chemicals and reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
6,11-Dimethylchrysen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6,11-Dimethylchrysen-1-one, while substitution reactions can produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
6,11-Dimethylchrysen-1-ol has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.
Industry: It finds applications in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism by which 6,11-Dimethylchrysen-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, affecting their reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chrysene: The parent compound without the methyl and hydroxyl groups.
1-Hydroxychrysene: Similar structure but lacks the methyl groups.
6,11-Dimethylchrysene: Lacks the hydroxyl group.
Uniqueness
6,11-Dimethylchrysen-1-ol is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84249-69-4 |
|---|---|
Formule moléculaire |
C20H16O |
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
6,11-dimethylchrysen-1-ol |
InChI |
InChI=1S/C20H16O/c1-12-10-18-15-8-5-9-19(21)17(15)11-13(2)20(18)16-7-4-3-6-14(12)16/h3-11,21H,1-2H3 |
Clé InChI |
LUCHSDNRINFZOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC3=C2C=CC=C3O)C)C4=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)


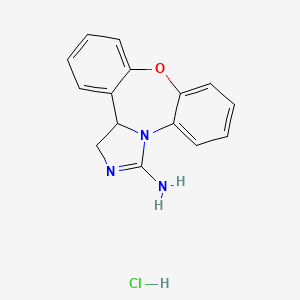
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)

![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
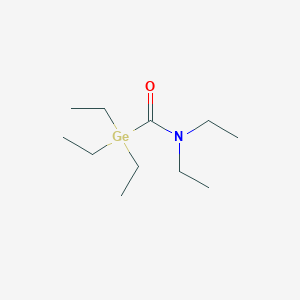
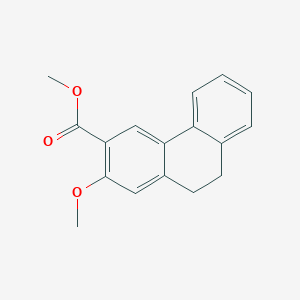

![4-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14422381.png)
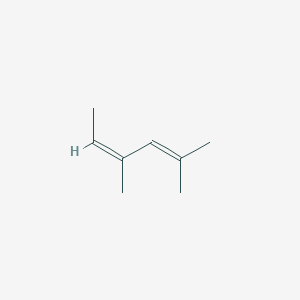
![1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-](/img/structure/B14422394.png)

